molecular formula C5H12ClN3 B13521078 ethyl[(3-methyl-3H-diazirin-3-yl)methyl]aminehydrochloride

ethyl[(3-methyl-3H-diazirin-3-yl)methyl]aminehydrochloride

Cat. No.: B13521078
M. Wt: 149.62 g/mol
InChI Key: ZGGNBQPSLYRQGS-UHFFFAOYSA-N
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Description

Ethyl[(3-methyl-3H-diazirin-3-yl)methyl]amine hydrochloride is a compound known for its high chemical reactivity. It is typically used as a biological labeling agent to study protein interactions, enzyme activities, and other biological processes .

Preparation Methods

The synthesis of ethyl[(3-methyl-3H-diazirin-3-yl)methyl]amine hydrochloride involves several steps. One common method includes the reaction of 3-(3-methyl-3H-diazirin-3-yl)propan-1-amine with ethylamine in the presence of hydrochloric acid. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained . Industrial production methods may involve scaling up this synthetic route with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Ethyl[(3-methyl-3H-diazirin-3-yl)methyl]amine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible with reagents such as sodium hydroxide or other nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Ethyl[(3-methyl-3H-diazirin-3-yl)methyl]amine hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of ethyl[(3-methyl-3H-diazirin-3-yl)methyl]amine hydrochloride involves the formation of highly reactive carbene intermediates upon exposure to UV light. These intermediates can covalently bind to nearby molecules, allowing for the study of molecular interactions and the identification of binding sites .

Comparison with Similar Compounds

Ethyl[(3-methyl-3H-diazirin-3-yl)methyl]amine hydrochloride is unique due to its high reactivity and specificity for biological labeling. Similar compounds include:

These compounds share similar photo-reactive properties but differ in their specific applications and molecular structures.

Properties

Molecular Formula

C5H12ClN3

Molecular Weight

149.62 g/mol

IUPAC Name

N-[(3-methyldiazirin-3-yl)methyl]ethanamine;hydrochloride

InChI

InChI=1S/C5H11N3.ClH/c1-3-6-4-5(2)7-8-5;/h6H,3-4H2,1-2H3;1H

InChI Key

ZGGNBQPSLYRQGS-UHFFFAOYSA-N

Canonical SMILES

CCNCC1(N=N1)C.Cl

Origin of Product

United States

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